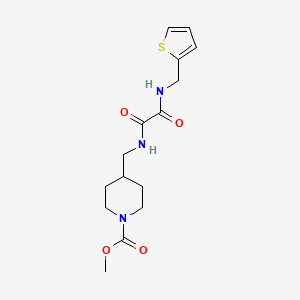
Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate:
Pharmaceutical Development
This compound is being explored for its potential in drug development, particularly due to its unique structure that includes a thiophene ring. Thiophene derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are investigating its efficacy and safety as a therapeutic agent for various diseases.
Antimicrobial Agents
The presence of the thiophene moiety in this compound suggests potential antimicrobial properties. Thiophene derivatives have been shown to exhibit significant antibacterial and antifungal activities . This compound could be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi.
Organic Semiconductors
Thiophene-based compounds are widely used in the field of organic electronics. This compound could be utilized in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its unique structure may offer improved performance and stability in electronic devices.
Corrosion Inhibitors
Research has shown that thiophene derivatives can act as effective corrosion inhibitors . This compound could be applied in industrial settings to protect metal surfaces from corrosion, thereby extending the lifespan of machinery and infrastructure.
Biological Imaging
The compound’s structure allows for potential use in biological imaging. Thiophene derivatives have been used as fluorescent probes in bioimaging applications . This compound could be modified to enhance its fluorescence properties, making it useful for imaging biological tissues and cells.
Catalysis
Thiophene-containing compounds are known to be effective catalysts in various chemical reactions . This compound could be explored for its catalytic properties, potentially serving as a catalyst in organic synthesis and industrial chemical processes.
Anti-inflammatory Agents
Given the known anti-inflammatory properties of thiophene derivatives , this compound could be investigated for its potential as an anti-inflammatory agent. It may offer new therapeutic options for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Agents
Research into thiophene derivatives has also indicated potential neuroprotective effects . This compound could be studied for its ability to protect nerve cells from damage, offering potential treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
特性
IUPAC Name |
methyl 4-[[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-15(21)18-6-4-11(5-7-18)9-16-13(19)14(20)17-10-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICLJVFBWZYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

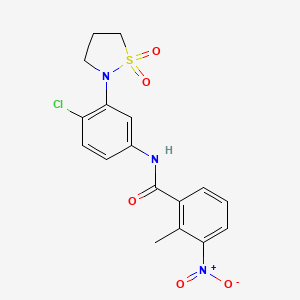
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)

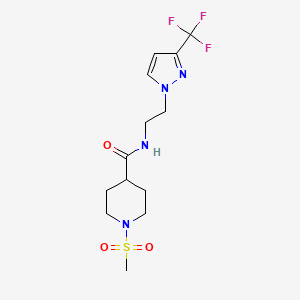
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2843510.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843511.png)
![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)
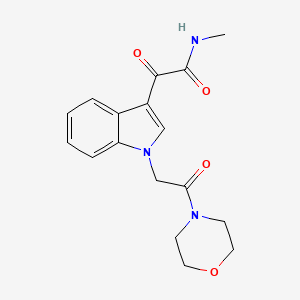
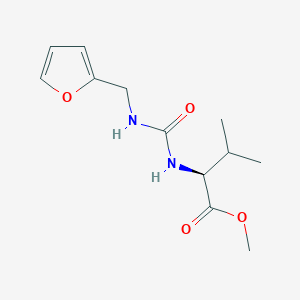
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)
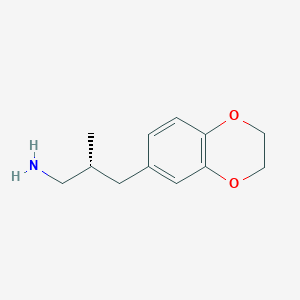
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)